Introduction: A Strategic Building Block in Modern Synthesis
Introduction: A Strategic Building Block in Modern Synthesis
An In-Depth Technical Guide to Tert-butyl 3-bromo-5-nitrobenzoate (CAS 641570-93-6)
Tert-butyl 3-bromo-5-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in synthetic organic chemistry. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a bromine atom, a nitro group, and a tert-butyl ester. This arrangement allows for sequential, controlled modifications, making it an invaluable tool for constructing complex molecular architectures. Researchers in drug discovery and materials science frequently utilize this building block to introduce a 1,3,5-trisubstituted benzene ring into target molecules, leveraging its predictable reactivity in advanced synthetic applications.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring and serves as a precursor to an amino group, which can be crucial for developing therapeutic agents.[2][3][4]
Physicochemical & Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. The properties of Tert-butyl 3-bromo-5-nitrobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 641570-93-6 | N/A |
| Molecular Formula | C₁₁H₁₂BrNO₄ | [5] |
| Molecular Weight | 302.12 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 69.1 °C (Predicted) | [7] |
| Boiling Point | 311 °C (Predicted) | [7] |
| LogP | 2.21 (Predicted) | [7] |
| IUPAC Name | tert-butyl 3-bromo-5-nitrobenzoate | N/A |
Structural Analysis and Inherent Reactivity
The molecule's power lies in the distinct roles of its functional groups:
-
The Bromo Group (Br): Positioned at C3, the bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is standard for an aryl bromide, enabling the formation of new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[8]
-
The Nitro Group (NO₂): Located at C5, this strongly electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. More importantly, it is readily reduced to an amine (NH₂), providing a secondary site for diverse functionalization, such as amide bond formation or diazotization reactions.
-
The Tert-butyl Ester (-CO₂tBu): This group serves as a sterically hindered and chemically robust protecting group for the carboxylic acid. Its bulkiness prevents unwanted nucleophilic attack at the carbonyl carbon. The ester is stable under many reaction conditions, including those used for cross-coupling and nitro reduction, but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to liberate the parent carboxylic acid.
Synthesis and Handling
Synthesis via Fischer Esterification
A common and direct route to Tert-butyl 3-bromo-5-nitrobenzoate is the Fischer esterification of its parent carboxylic acid, 3-bromo-5-nitrobenzoic acid.[1][9] This acid-catalyzed reaction with tert-butanol provides the desired ester.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add an excess of tert-butanol, which acts as both the solvent and the alcohol source.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.[10]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will cause the ester product to precipitate.[10]
-
Isolation: Collect the solid product by suction filtration and wash thoroughly with cold water to remove any remaining acid and alcohol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Tert-butyl 3-bromo-5-nitrobenzoate.
-
Excess Alcohol: Using tert-butanol in excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield as dictated by Le Chatelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
-
Precipitation in Ice Water: The organic ester product is poorly soluble in water, especially at low temperatures. Pouring the reaction mixture into ice water facilitates its precipitation, providing a simple and effective method for initial isolation from the water-soluble byproducts and catalyst.[10]
Caption: Workflow for the synthesis of Tert-butyl 3-bromo-5-nitrobenzoate.
Safety and Handling
Tert-butyl 3-bromo-5-nitrobenzoate and its precursors require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Hazard Statements: The precursor, 3-bromo-5-nitrobenzoic acid, is known to cause skin and serious eye irritation.[9] Similar compounds are often harmful if swallowed.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.
Core Applications in Synthetic Chemistry
The true value of this reagent is realized in its application as a versatile scaffold. The following sections detail proven protocols for its most common and powerful transformations.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the aryl bromide and an organoboron species.[11] This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.
-
Inert Atmosphere: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine Tert-butyl 3-bromo-5-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Base and Solvent: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a solvent system like toluene or a mixture of dioxane and water.[11]
-
Reaction: Heat the degassed mixture to 80-100 °C and stir vigorously for 2-12 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography.
-
Palladium(0) Catalyst: The catalytic cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) species.[12]
-
Role of the Base: The base is crucial for activating the boronic acid. It forms a boronate complex (-B(OH)₃⁻), which enhances the nucleophilicity of the organic group attached to boron, thereby facilitating the transmetalation step where the organic group is transferred to the palladium center.[13]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. Performing the reaction under an inert atmosphere is essential to protect the catalyst and ensure a successful reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, a critical transformation for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[14] This reaction couples the aryl bromide with a primary or secondary amine.
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), the amine (1.2-1.5 eq), a palladium source like Pd(OAc)₂ or a pre-catalyst (0.01-0.05 eq), a phosphine ligand such as BINAP or XPhos (1-2 eq relative to Pd), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq) to a flask.[15][16]
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, for 4-24 hours.[15] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues.[17] Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by silica gel column chromatography.
-
Catalyst System (Pd/Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos, SPhos, or BINAP) are essential.[14][15] They promote the oxidative addition step and, more importantly, facilitate the final, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.
-
Base Selection: A strong base is required to deprotonate the amine, forming the corresponding amide in the catalytic cycle.[18] Sodium tert-butoxide is a common choice for its high basicity and poor nucleophilicity, preventing it from competing with the desired amine in reacting with the aryl halide.[17]
-
Anhydrous Conditions: Water can interfere with the catalyst and the strong base. Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
Tert-butyl 3-bromo-5-nitrobenzoate is more than just a chemical; it is a strategic tool that embodies the principles of modern synthetic design. Its well-defined and orthogonal reactive sites allow chemists to perform sequential, high-yield transformations, building molecular complexity with precision and control. From the robust C-C bond formations of the Suzuki coupling to the critical C-N linkages created by the Buchwald-Hartwig amination, this reagent provides a reliable and versatile pathway to a vast array of target structures. Its continued application in academic and industrial research underscores its role as a key enabler of innovation in the development of new pharmaceuticals, agrochemicals, and advanced materials.[1][2]
References
-
United Initiators. (2025, February 24). SAFETY DATA SHEET for tert-Butyl perbenzoate. Retrieved from [Link]
-
Adis International. (n.d.). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. Retrieved from [Link]
-
PrepChem.com. (2026, February 19). Synthesis of 3-bromo-2-tert-butyl-5-nitrobenzyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis route towards the basic warhead. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-bromo-4-hydroxy-5-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]
-
Marynchenko, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2024, August 4). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. Retrieved from [Link]
-
Truman ChemLab. (2017, July 15). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]
-
EPA. (2025, October 15). methyl 3-bromo-5-nitrobenzoate Properties. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Chemsrc. (2025, September 14). 3-BROMO-5-(TERT-BUTYL)BENZOIC ACID. Retrieved from [Link]
-
MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-tert-butylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. Retrieved from [Link]
-
IAPC Journals. (2020, October 15). New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. ADMET and DMPK. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 2-bromo-4-hydroxy-5-nitrobenzoate | C11H12BrNO5 | CID 117784966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-methyl-5-nitro-benzoic acid methyl ester | 223519-08-2 [sigmaaldrich.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate | Benchchem [benchchem.com]
- 9. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Lab Reporter [fishersci.se]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI EUROPE N.V. [tcichemicals.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
